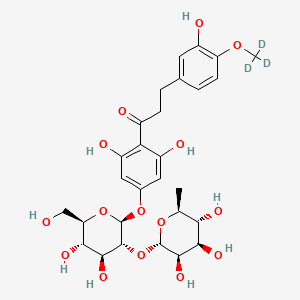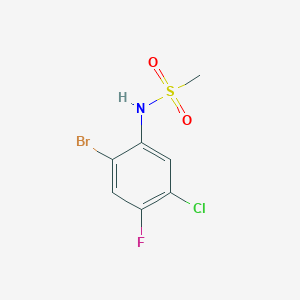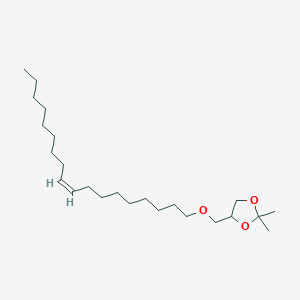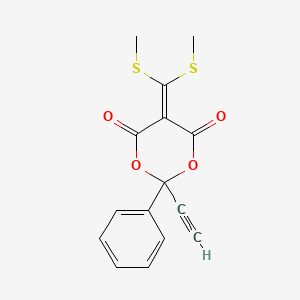
Neohesperidin Dihydrochalcone-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neohesperidin dihydrochalcone-d3 is a derivative of neohesperidin, a flavonoid found in citrus fruits. This compound is known for its intense sweetness, being approximately 1000 times sweeter than sucrose. It is commonly used as a non-nutritive sweetener in various food and pharmaceutical products due to its ability to mask bitter tastes and enhance flavors .
准备方法
Synthetic Routes and Reaction Conditions: Neohesperidin dihydrochalcone-d3 is synthesized through the hydrogenation of neohesperidin. The process involves the following steps:
Extraction of Neohesperidin: Neohesperidin is extracted from the bitter orange (Citrus aurantium) using solvents like ethanol or methanol.
Hydrogenation: The extracted neohesperidin undergoes hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C), under alkaline conditions.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Utilizing large quantities of citrus peels to extract neohesperidin.
Catalytic Hydrogenation: Employing industrial hydrogenation reactors to convert neohesperidin to neohesperidin dihydrochalcone under controlled conditions.
化学反应分析
Types of Reactions: Neohesperidin dihydrochalcone-d3 undergoes various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent parts.
Glucuronidation: Adding glucuronic acid to the compound.
Sulfation: Adding sulfate groups to the compound.
Glutamylation: Adding glutamic acid residues to the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Glucuronidation and Sulfation: Enzymatic reactions facilitated by specific enzymes like UDP-glucuronosyltransferases and sulfotransferases.
Major Products Formed:
Hesperetin Dihydrochalcone: A product formed through deglucosylation.
Various Metabolites: Including glucuronides, sulfates, and glutamylated derivatives.
科学研究应用
Neohesperidin dihydrochalcone-d3 has a wide range of applications in scientific research:
作用机制
The mechanism of action of neohesperidin dihydrochalcone-d3 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like MAPK and NF-κB.
Sweet Taste Receptor Activation: Binds to the human sweet taste receptor TAS1R2+TAS1R3, inducing a sweet taste sensation.
相似化合物的比较
Neohesperidin dihydrochalcone-d3 is compared with other similar compounds like:
Naringin Dihydrochalcone: Another sweetener derived from naringin, also found in citrus fruits.
Hesperidin Dihydrochalcone: Derived from hesperidin, known for its antioxidant properties.
Uniqueness:
属性
分子式 |
C28H36O15 |
|---|---|
分子量 |
615.6 g/mol |
IUPAC 名称 |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1/i2D3 |
InChI 键 |
ITVGXXMINPYUHD-RKUSAFQTSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)


![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)

